molecular formula C11H12ClFN2O B13514876 1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride

1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride

Cat. No.: B13514876
M. Wt: 242.68 g/mol
InChI Key: DQHRQNDOZBSMAM-UHFFFAOYSA-N
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Description

1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoroindole.

    Functionalization: The indole ring is functionalized at the 3-position to introduce the ethanone group.

    Amination: The ethanone group is then reacted with methylamine to form the final product.

    Hydrochloride Formation: The compound is converted to its hydrochloride salt for stability and solubility.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.

Scientific Research Applications

1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride
  • 1-(5-bromo-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride
  • 1-(5-methyl-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride

Uniqueness

1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethan-1-onehydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms often enhance the stability and bioavailability of compounds, making them more effective in their applications.

Properties

Molecular Formula

C11H12ClFN2O

Molecular Weight

242.68 g/mol

IUPAC Name

1-(5-fluoro-1H-indol-3-yl)-2-(methylamino)ethanone;hydrochloride

InChI

InChI=1S/C11H11FN2O.ClH/c1-13-6-11(15)9-5-14-10-3-2-7(12)4-8(9)10;/h2-5,13-14H,6H2,1H3;1H

InChI Key

DQHRQNDOZBSMAM-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=CNC2=C1C=C(C=C2)F.Cl

Origin of Product

United States

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